Cas no 443350-69-4 (2-({3-(furan-2-yl)methyl-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide)

2-({3-(furan-2-yl)methyl-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-({3-(furan-2-yl)methyl-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
- 2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(3-methoxyphenyl)acetamide
- Acetamide, 2-[[3-(2-furanylmethyl)-3,4-dihydro-4-oxo-2-quinazolinyl]thio]-N-(3-methoxyphenyl)-
- F0913-3480
- 2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
- SR-01000557561
- 2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
- 443350-69-4
- 2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
- SR-01000557561-1
- AKOS000837325
-
- Inchi: 1S/C22H19N3O4S/c1-28-16-7-4-6-15(12-16)23-20(26)14-30-22-24-19-10-3-2-9-18(19)21(27)25(22)13-17-8-5-11-29-17/h2-12H,13-14H2,1H3,(H,23,26)
- InChI Key: WQFNVULNGXQGIM-UHFFFAOYSA-N
- SMILES: C(NC1=CC=CC(OC)=C1)(=O)CSC1N(CC2=CC=CO2)C(=O)C2=C(N=1)C=CC=C2
Computed Properties
- Exact Mass: 421.10962727g/mol
- Monoisotopic Mass: 421.10962727g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 7
- Complexity: 658
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 109Ų
- XLogP3: 3.3
Experimental Properties
- Density: 1.34±0.1 g/cm3(Predicted)
- pka: 12.74±0.70(Predicted)
2-({3-(furan-2-yl)methyl-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0913-3480-10μmol |
2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide |
443350-69-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0913-3480-5mg |
2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide |
443350-69-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0913-3480-20μmol |
2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide |
443350-69-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0913-3480-2mg |
2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide |
443350-69-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0913-3480-4mg |
2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide |
443350-69-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0913-3480-15mg |
2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide |
443350-69-4 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0913-3480-30mg |
2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide |
443350-69-4 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0913-3480-2μmol |
2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide |
443350-69-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0913-3480-20mg |
2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide |
443350-69-4 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0913-3480-40mg |
2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide |
443350-69-4 | 90%+ | 40mg |
$140.0 | 2023-05-17 |
2-({3-(furan-2-yl)methyl-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide Related Literature
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Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
Additional information on 2-({3-(furan-2-yl)methyl-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
Research Briefing on 2-({3-(furan-2-yl)methyl-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide (CAS: 443350-69-4)
The compound 2-({3-(furan-2-yl)methyl-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide (CAS: 443350-69-4) has recently emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This quinazoline derivative has garnered significant attention due to its potential therapeutic applications, particularly in the modulation of key biological pathways. Recent studies have focused on its synthesis, structural characterization, and preliminary biological evaluations, shedding light on its mechanism of action and pharmacological properties.
The synthesis of this compound involves a multi-step process, starting with the functionalization of the quinazoline core. The introduction of the furan-2-ylmethyl group at the 3-position and the sulfanylacetamide moiety at the 2-position has been optimized to enhance yield and purity. Advanced spectroscopic techniques, including NMR and mass spectrometry, have confirmed the structural integrity of the compound. Computational studies have further elucidated its molecular interactions, particularly with target proteins involved in inflammatory and oncogenic pathways.
Preliminary in vitro studies have demonstrated that 2-({3-(furan-2-yl)methyl-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide exhibits potent inhibitory activity against specific kinases and receptors. For instance, it has shown nanomolar affinity for certain tyrosine kinases, suggesting potential applications in cancer therapy. Additionally, its anti-inflammatory properties have been explored in cell-based assays, where it effectively reduced the production of pro-inflammatory cytokines. These findings position the compound as a versatile scaffold for further drug development.
Recent in vivo studies have further validated the therapeutic potential of this compound. In murine models of inflammation and tumorigenesis, administration of the compound led to significant reductions in disease markers and tumor burden. Pharmacokinetic analyses revealed favorable absorption and distribution profiles, with minimal off-target effects. These results underscore the compound's potential as a lead candidate for preclinical development, pending further optimization and toxicity studies.
In conclusion, 2-({3-(furan-2-yl)methyl-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide represents a promising avenue for research in chemical biology and drug discovery. Its unique structural features and broad-spectrum biological activity make it a valuable tool for understanding disease mechanisms and developing novel therapeutics. Future studies should focus on elucidating its precise molecular targets and optimizing its pharmacokinetic properties to enhance clinical applicability.
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